![molecular formula C24H29ClFN3O2 B12297089 6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride](/img/structure/B12297089.png)
6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-6-(4-fluorofenoxi)-2-metil-3-[(1-propan-2-ilpiperidin-3-il)metil]quinazolina; clorhidrato es un compuesto sintético conocido por sus posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su estructura química única, que incluye un núcleo de quinazolinona, un grupo fluorofenoxi y un sustituyente piperidinilmetil. La forma de sal de clorhidrato aumenta su solubilidad y estabilidad, lo que lo hace adecuado para diversas aplicaciones de investigación e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-oxo-6-(4-fluorofenoxi)-2-metil-3-[(1-propan-2-ilpiperidin-3-il)metil]quinazolina; clorhidrato normalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación del núcleo de quinazolinona: este paso implica la ciclización de precursores adecuados en condiciones ácidas o básicas para formar el anillo de quinazolinona.
Introducción del grupo fluorofenoxi: esto se logra mediante reacciones de sustitución aromática nucleofílica, donde un derivado de fluorofenol reacciona con el intermedio de quinazolinona.
Unión del grupo piperidinilmetil: este paso implica la alquilación del núcleo de quinazolinona con un haluro de piperidinilmetil en condiciones básicas.
Formación de la sal de clorhidrato: el compuesto final se trata con ácido clorhídrico para formar la sal de clorhidrato, aumentando su solubilidad y estabilidad.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para escalar eficientemente el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-oxo-6-(4-fluorofenoxi)-2-metil-3-[(1-propan-2-ilpiperidin-3-il)metil]quinazolina; clorhidrato experimenta varias reacciones químicas, incluyendo:
Oxidación: el compuesto puede sufrir reacciones de oxidación, particularmente en el grupo piperidinilmetil, lo que lleva a la formación de derivados de N-óxido.
Reducción: las reacciones de reducción pueden dirigirse al núcleo de quinazolinona, convirtiéndolo potencialmente en derivados de dihidroquinazolinona.
Reactivos y condiciones comunes
Oxidación: los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: los nucleófilos como las aminas, los tioles y los alcóxidos se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados de N-óxido, derivados de dihidroquinazolinona y varios compuestos de quinazolinona sustituidos.
Aplicaciones Científicas De Investigación
4-oxo-6-(4-fluorofenoxi)-2-metil-3-[(1-propan-2-ilpiperidin-3-il)metil]quinazolina; clorhidrato tiene una amplia gama de aplicaciones de investigación científica:
Química: se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como compuesto de referencia en química analítica.
Biología: el compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: la investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento de trastornos neurológicos y cáncer.
Industria: el compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4-oxo-6-(4-fluorofenoxi)-2-metil-3-[(1-propan-2-ilpiperidin-3-il)metil]quinazolina; clorhidrato implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto:
Inhibe enzimas: puede inhibir ciertas enzimas involucradas en procesos celulares, lo que lleva a funciones celulares alteradas.
Modula receptores: el compuesto puede unirse y modular la actividad de receptores específicos, afectando las vías de transducción de señales.
Induce apoptosis: en la investigación del cáncer, se ha demostrado que induce la apoptosis (muerte celular programada) en las células cancerosas a través de la activación de vías proapoptóticas.
Comparación Con Compuestos Similares
Compuestos similares
- 1-{6-[1-(4-fluorofenoxi)etil]piridin-3-il}-2-(4-fluorofenoxi)propan-1-ona
- Derivados de 6-fluoro-3-(piperidin-4-il)-1,2-benzoxazol
- 2-(4-fluorofenil)-6-metil-3-(piridin-4-il)pirazolo[1,5-a]piridina
Singularidad
4-oxo-6-(4-fluorofenoxi)-2-metil-3-[(1-propan-2-ilpiperidin-3-il)metil]quinazolina; clorhidrato destaca por su combinación única de un núcleo de quinazolinona, un grupo fluorofenoxi y un sustituyente piperidinilmetil. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C24H29ClFN3O2 |
|---|---|
Peso molecular |
446.0 g/mol |
Nombre IUPAC |
6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H |
Clave InChI |
QQGRMONBDBMLSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



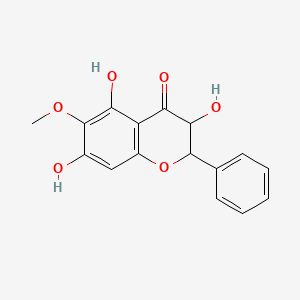
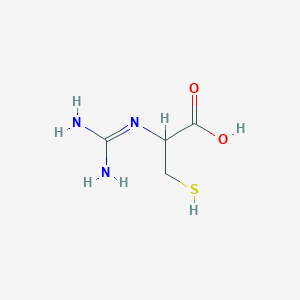
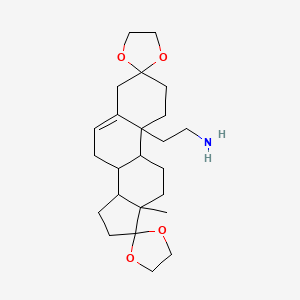
![2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide](/img/structure/B12297026.png)
![beta-D-Glucopyranoside, (3beta,5beta)-spirostan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-](/img/structure/B12297035.png)
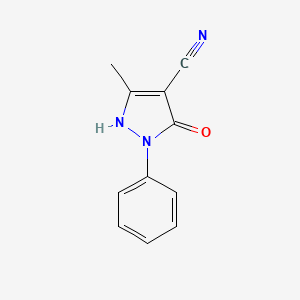

![8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12297054.png)
![[[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12297055.png)
![(3S,alphaR)-3-[[(R)-Amino(4-hydroxyphenyl)acetyl]amino]-alpha-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid](/img/structure/B12297058.png)
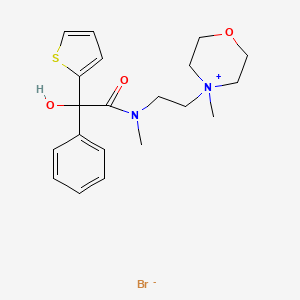

![3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12297098.png)
